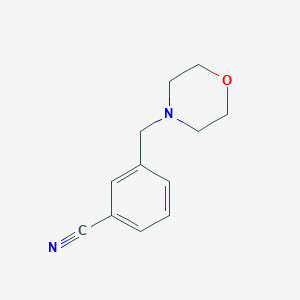

3-(Morpholin-4-ylmethyl)benzonitrile

説明

3-(Morpholin-4-ylmethyl)benzonitrile is an organic compound with the molecular formula C12H14N2O It features a benzonitrile core substituted with a morpholin-4-ylmethyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-ylmethyl)benzonitrile typically involves a Mannich reaction, which is a three-component condensation reaction. The reaction involves an active hydrogen compound, formaldehyde, and a secondary or tertiary amine. The general reaction scheme is as follows:

Starting Materials: Benzonitrile, formaldehyde, and morpholine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Procedure: Benzonitrile is reacted with formaldehyde and morpholine in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

化学反応の分析

Nucleophilic Substitution Reactions

The morpholine-methyl-benzonitrile scaffold exhibits susceptibility to nucleophilic substitution under controlled conditions. Key findings include:

Table 1: Substitution Reactions

Example:

- Reaction with methyl 3-(bromomethyl)benzoate yields methyl 3-((morpholin-4-yl)methyl)benzoate via SN2 mechanism .

Oxidation and Reduction Pathways

The nitrile group undergoes redox transformations under standard conditions:

Table 2: Redox Reactions

| Process | Reagents | Outcome | Notes |

|---|---|---|---|

| Nitrile reduction | LiAlH₄, anhydrous ether | Primary amine formation | Inferred from |

| Partial oxidation | H₂O₂, acidic/alkaline conditions | Amide intermediates | Analogous to |

Example:

- Catalytic hydrogenation converts the nitrile group to a primary amine, though specific yields require optimization.

Mannich and Alkylation Reactions

The methylene bridge facilitates participation in Mannich reactions:

Table 3: Multicomponent Reactions

| Reactants | Conditions | Product | Source Reference |

|---|---|---|---|

| Formaldehyde + amine | Solvent-free, IR irradiation | Tertiary amine adducts |

Example:

- Reaction with formaldehyde and secondary amines generates derivatives with enhanced pharmacological profiles .

Electrophilic Aromatic Substitution

The electron-withdrawing nitrile group directs electrophiles to specific positions on the benzene ring:

Table 4: Aromatic Reactivity

| Electrophile | Position Selectivity | Observed Products | Source Reference |

|---|---|---|---|

| Nitration | Meta to nitrile | Nitro-substituted derivatives | Inferred |

| Sulfonation | Para to morpholine-methyl | Sulfonic acid analogs |

Functional Group Interconversion

The morpholine ring itself participates in ring-opening or alkylation reactions:

Table 5: Morpholine Ring Modifications

| Reaction Type | Reagents | Outcome | Source Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides, base | Quaternary ammonium salts | |

| Acid-catalyzed ring-opening | HCl, heat | Amino alcohol derivatives |

Critical Analysis of Reaction Mechanisms

- Nucleophilic substitution : Dominated by the electron-deficient benzonitrile core, enabling displacement of leaving groups (e.g., halides) under basic conditions .

- Mannich reactivity : The methylene hydrogen adjacent to morpholine acts as an active site for formaldehyde-mediated condensation .

- Steric effects : Bulky morpholine groups hinder reactions at the ortho position, favoring para selectivity in aromatic substitutions .

科学的研究の応用

Medicinal Chemistry

The compound 3-(Morpholin-4-ylmethyl)benzonitrile and its derivatives have been investigated for their potential therapeutic applications. The morpholine moiety is known to enhance the biological activity of compounds, making them valuable in drug design.

Pharmaceutical Applications:

- Anticancer Agents: Compounds containing the morpholine structure have been studied as inhibitors of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. Inhibitors targeting PRMT5 are currently undergoing clinical trials, demonstrating the relevance of morpholine-containing compounds in cancer therapy .

- Antimicrobial Activity: The morpholine ring is associated with antimicrobial properties. Research has indicated that compounds with this structure can exhibit significant activity against various bacterial strains .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, especially in the preparation of more complex molecules.

Synthesis Methodologies:

- Reactions Involving Benzonitriles: Benzonitriles are integral to the synthesis of diverse chemical entities, including pharmaceuticals and agrochemicals. The nitrile group can be transformed into other functional groups, facilitating multi-step synthesis processes .

- Improved Synthetic Routes: Recent advancements have focused on developing more efficient synthetic routes for morpholinylbenzenes. For instance, reactions involving morpholine and substituted benzonitriles have shown promising yields and purity, indicating their utility in producing high-quality intermediates for further chemical transformations .

Case Studies and Experimental Findings

Several studies have documented the synthesis and application of this compound:

作用機序

The mechanism of action of 3-(Morpholin-4-ylmethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring can act as a ligand, binding to active sites and modulating the activity of the target proteins. This interaction can influence various biochemical pathways, including those involved in cell signaling and metabolism.

類似化合物との比較

Similar Compounds

- 2-(Morpholin-4-ylmethyl)benzonitrile

- 4-(Morpholin-4-ylmethyl)benzonitrile

- 3-(Piperidin-4-ylmethyl)benzonitrile

Uniqueness

3-(Morpholin-4-ylmethyl)benzonitrile is unique due to the specific positioning of the morpholin-4-ylmethyl group on the benzonitrile core. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

生物活性

3-(Morpholin-4-ylmethyl)benzonitrile, known by its CAS number 857283-91-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Target Interaction : It is suggested that compounds similar to this compound interact with specific enzymes and receptors, influencing cellular pathways. For instance, studies on related compounds have shown interactions with cyclin-dependent kinases, which are crucial in cell cycle regulation .

- Biochemical Pathways : The compound may influence pathways involved in apoptosis and cell proliferation, potentially through modulation of signaling cascades associated with cancer cell growth .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 732 |

| MCF-7 (Breast) | 881 |

These results indicate significant anti-proliferative effects against human lung adenocarcinoma and mammary gland adenocarcinoma cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses antibacterial and antifungal activities, making it a candidate for further exploration in treating infections caused by resistant pathogens .

Case Studies and Research Findings

- In Vitro Studies : A study published in PubMed explored the effects of various morpholine derivatives on cancer cells. The findings indicated that this compound showed promising inhibitory effects on cell growth, supporting its potential as an anticancer agent .

- Animal Model Studies : In vivo experiments have been conducted to assess the pharmacokinetics and efficacy of the compound in animal models. Results showed favorable absorption and distribution characteristics, although further studies are needed to evaluate long-term effects and safety profiles .

- Comparative Studies : Comparative analyses with related compounds have been performed to understand the unique properties of this compound. These studies often focus on structural modifications that enhance biological activity while reducing toxicity .

特性

IUPAC Name |

3-(morpholin-4-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-9-11-2-1-3-12(8-11)10-14-4-6-15-7-5-14/h1-3,8H,4-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVNKQLSALKJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428195 | |

| Record name | 3-(morpholin-4-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857283-91-1 | |

| Record name | Benzonitrile, 3-(4-morpholinylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(morpholin-4-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。